1-Hexyl-4-phenylpiperidine-2,6-dione
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Overview
Description
1-Hexyl-4-phenylpiperidine-2,6-dione is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
The synthesis of 1-Hexyl-4-phenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hexylamine with phenylacetic acid, followed by cyclization with a suitable dehydrating agent . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-Hexyl-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-Hexyl-4-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Hexyl-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and inflammatory responses .
Comparison with Similar Compounds
1-Hexyl-4-phenylpiperidine-2,6-dione can be compared with other piperidine derivatives such as:
4-Phenylpiperidine-2,6-dione: Similar in structure but lacks the hexyl group, which may influence its biological activity and pharmacokinetic properties.
Piperine: A naturally occurring piperidine derivative with known antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
54946-31-5 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-hexyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-8-11-18-16(19)12-15(13-17(18)20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
InChI Key |
ULIDWTPHYDWAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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